molecular formula C16H16Cl3N3O4S B14915563 2-methoxy-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide

2-methoxy-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide

Cat. No.: B14915563
M. Wt: 452.7 g/mol
InChI Key: BPCYYIRUOVNARB-UHFFFAOYSA-N
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Description

2-methoxy-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide is a complex organic compound with a molecular formula of C17H15Cl3N3O4S. This compound is characterized by the presence of a methoxy group, a trichloroethyl group, and a sulfamoylphenyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide typically involves multiple steps:

    Formation of the Trichloroethyl Intermediate: The initial step involves the reaction of trichloroacetyl chloride with an appropriate amine to form the trichloroethyl intermediate.

    Introduction of the Sulfamoylphenyl Group: The intermediate is then reacted with 4-aminobenzenesulfonamide under controlled conditions to introduce the sulfamoylphenyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and trichloroethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanol and sodium hydroxide for methoxylation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of ethers or substituted benzamides.

Scientific Research Applications

2-methoxy-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-methoxy-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of cell growth or the induction of cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}benzamide
  • 2-methoxy-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide
  • 2-methoxy-N-{2,2,2-trichloro-1-[(4-iodophenyl)amino]ethyl}benzamide

Uniqueness

2-methoxy-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide is unique due to the presence of the sulfamoylphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C16H16Cl3N3O4S

Molecular Weight

452.7 g/mol

IUPAC Name

2-methoxy-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide

InChI

InChI=1S/C16H16Cl3N3O4S/c1-26-13-5-3-2-4-12(13)14(23)22-15(16(17,18)19)21-10-6-8-11(9-7-10)27(20,24)25/h2-9,15,21H,1H3,(H,22,23)(H2,20,24,25)

InChI Key

BPCYYIRUOVNARB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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